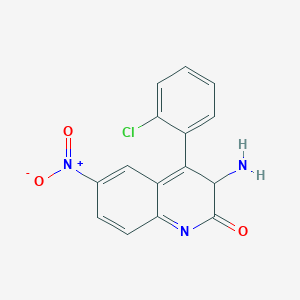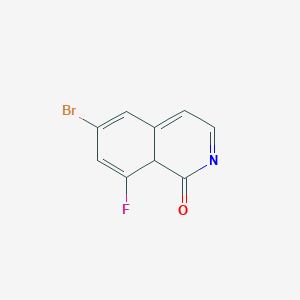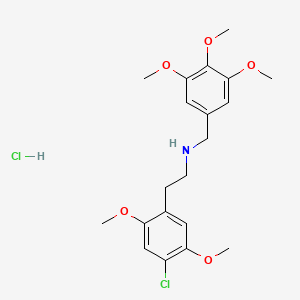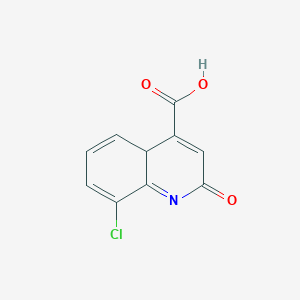
2-Ethylcyclopenta-1,3-diene;zirconium(4+);dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(ethylcyclopentadienyl)zirconium dichloride: is an organometallic compound with the chemical formula C14H18Cl2Zr . It is a pale yellow powder that is sensitive to moisture. This compound is widely used in various fields, including catalysis and materials science, due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: Bis(ethylcyclopentadienyl)zirconium dichloride can be synthesized through the reaction of zirconium tetrachloride with ethylcyclopentadiene in the presence of a base. The reaction typically occurs in an inert atmosphere to prevent moisture and oxygen from interfering with the process. The general reaction is as follows:
ZrCl4+2(C2H5C5H4)H→(C2H5C5H4)2ZrCl2+2HCl
Industrial Production Methods: In industrial settings, the production of bis(ethylcyclopentadienyl)zirconium dichloride involves large-scale reactions under controlled conditions. The process includes the purification of the product through recrystallization or sublimation to achieve high purity levels required for its applications in catalysis and materials science .
化学反応の分析
Types of Reactions:
Substitution Reactions: Bis(ethylcyclopentadienyl)zirconium dichloride can undergo substitution reactions where the chloride ligands are replaced by other ligands such as alkyl or aryl groups.
Oxidation-Reduction Reactions: This compound can participate in redox reactions, where the zirconium center undergoes changes in its oxidation state.
Polymerization Reactions: It is used as a catalyst in the polymerization of olefins, leading to the formation of high molecular weight polymers.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and aryl halides. The reactions are typically carried out in an inert atmosphere using solvents like toluene or hexane.
Oxidation-Reduction Reactions: Reagents such as hydrogen or oxygen can be used under controlled conditions.
Polymerization Reactions: The compound is used in conjunction with co-catalysts like methylaluminoxane (MAO) under specific temperature and pressure conditions.
Major Products:
Substitution Reactions: The major products are substituted zirconium complexes.
Oxidation-Reduction Reactions: The products depend on the specific redox reaction but can include various zirconium oxides or reduced zirconium species.
Polymerization Reactions: The major products are polymers such as polyethylene or polypropylene.
科学的研究の応用
Chemistry:
Catalysis: Bis(ethylcyclopentadienyl)zirconium dichloride is widely used as a catalyst in olefin polymerization, facilitating the production of high-density polyethylene and other polymers.
Organometallic Synthesis: It serves as a precursor for the synthesis of other organometallic compounds.
Biology and Medicine:
Biomedical Research: The compound is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.
Industry:
Materials Science: It is used in the production of advanced materials, including thin films and coatings for electronic devices.
Pharmaceuticals: The compound is used in the synthesis of pharmaceutical intermediates and active ingredients.
作用機序
Catalytic Activity: The mechanism by which bis(ethylcyclopentadienyl)zirconium dichloride exerts its catalytic effects involves the coordination of olefin molecules to the zirconium center, followed by insertion into the zirconium-carbon bond. This process leads to the growth of polymer chains in olefin polymerization reactions.
Molecular Targets and Pathways: The primary molecular target is the olefin molecule, which coordinates to the zirconium center. The pathways involved include the coordination-insertion mechanism, which is a key step in the polymerization process[4][4].
類似化合物との比較
- Bis(cyclopentadienyl)zirconium dichloride
- Bis(methylcyclopentadienyl)zirconium dichloride
- Bis(tert-butylcyclopentadienyl)zirconium dichloride
Comparison:
- Bis(cyclopentadienyl)zirconium dichloride: Similar in structure but lacks the ethyl groups, which can influence its reactivity and solubility.
- Bis(methylcyclopentadienyl)zirconium dichloride: Contains methyl groups instead of ethyl groups, affecting its steric and electronic properties.
- Bis(tert-butylcyclopentadienyl)zirconium dichloride: The presence of bulky tert-butyl groups significantly alters its steric hindrance and reactivity.
Uniqueness: Bis(ethylcyclopentadienyl)zirconium dichloride is unique due to the presence of ethyl groups, which provide a balance between steric hindrance and electronic effects, making it a versatile catalyst in various chemical reactions .
特性
分子式 |
C14H18Cl2Zr |
|---|---|
分子量 |
348.4 g/mol |
IUPAC名 |
2-ethylcyclopenta-1,3-diene;zirconium(4+);dichloride |
InChI |
InChI=1S/2C7H9.2ClH.Zr/c2*1-2-7-5-3-4-6-7;;;/h2*3,5H,2,4H2,1H3;2*1H;/q2*-1;;;+4/p-2 |
InChIキー |
ISSLLUYVEDAOJK-UHFFFAOYSA-L |
正規SMILES |
CCC1=[C-]CC=C1.CCC1=[C-]CC=C1.[Cl-].[Cl-].[Zr+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2R,4S,5S)-4-hydroxy-5-(iodomethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12352497.png)






![9,10-Dimethoxy-3-methyl-2-(2,4,6-trimethylphenyl)imino-1,6,7,11b-tetrahydropyrimido[6,1-a]isoquinolin-4-one;hydrochloride](/img/structure/B12352542.png)

![2,6-dichloro-N-[3-(1H-indol-5-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl]benzamide](/img/structure/B12352550.png)


![Bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane](/img/structure/B12352594.png)
![1-[(2S,4R,5R)-4-(hydroxymethyl)-5-iodooxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12352602.png)
